

Methyl 4-amino-6-methoxypicolinate CAS number and identifiers

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Compound of Interest

Compound Name:	Methyl 4-amino-6-methoxypicolinate
Cat. No.:	B1406230

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Core Compound Identification and Physicochemical Properties

Methyl 4-amino-6-methoxypicolinate (CAS Number: 1443759-42-9) is a heterocyclic compound featuring a pyridine ring substituted with an amino group, a methoxy group, and a methyl ester.^{[1][2][3]} This unique combination of functional groups makes it a valuable scaffold in medicinal chemistry. The aminopyridine moiety is a well-established pharmacophore, while the picolinate ester provides a handle for further chemical modifications.

Table 1: Chemical Identifiers and Predicted Physicochemical Properties

Identifier/Property	Value	Source/Basis
CAS Number	1443759-42-9	[1] [2] [3]
IUPAC Name	methyl 4-amino-6-methoxypyridine-2-carboxylate	Chemical Nomenclature
Molecular Formula	C ₈ H ₁₀ N ₂ O ₃	[2] [3]
Molecular Weight	182.18 g/mol	Calculated
Predicted Melting Point	150-160 °C	Based on analogues like 4-amino-6-methoxypyrimidine [4]
Predicted Solubility	Soluble in polar organic solvents like DMSO and methanol.	Based on analogues [4]
Predicted LogP	~1.5	Estimation based on structure

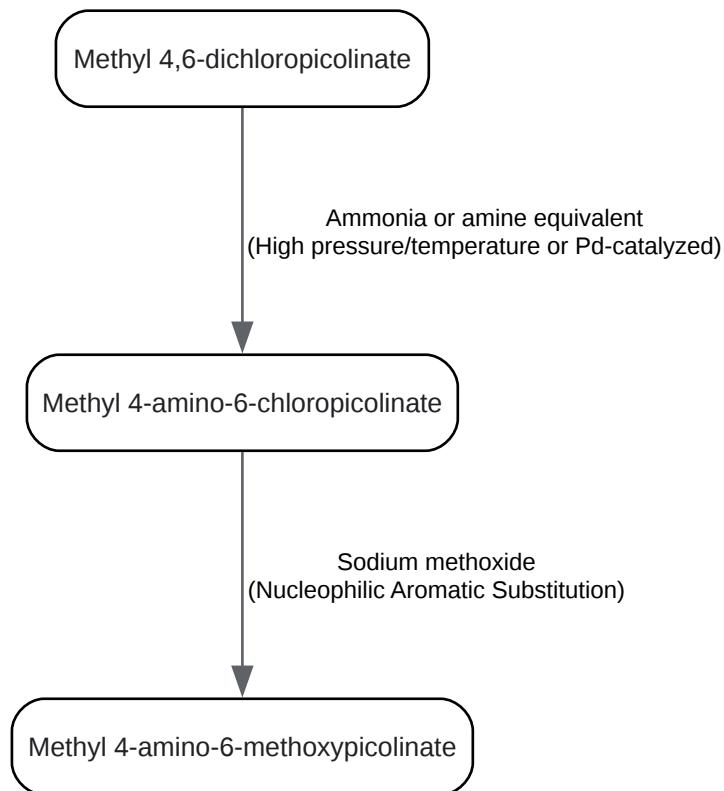
Synthesis and Purification: A Plausible Pathway

A definitive, published synthesis for **Methyl 4-amino-6-methoxypicolinate** is not readily available. However, a plausible multi-step synthetic route can be devised based on established methodologies for analogous pyridine derivatives. A potential pathway could start from a commercially available di-substituted pyridine and involve sequential introduction of the required functional groups.

One such proposed pathway involves the nucleophilic aromatic substitution to introduce the methoxy group, followed by amination. The synthesis of related 6-methoxypyridine derivatives has been achieved through the reaction of a bromo-substituted pyridine with sodium methoxide.[\[5\]](#) The amination of a pyridine ring can be a challenging step, but methods exist for such transformations.

Proposed Synthetic Workflow

A plausible synthetic route could commence with a suitable di-halogenated picolinate, followed by selective nucleophilic substitution reactions.



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Caption: Proposed synthetic pathway for **Methyl 4-amino-6-methoxypicolinate**.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol for the synthesis of **Methyl 4-amino-6-methoxypicolinate**.

Step 1: Synthesis of Methyl 4-amino-6-chloropicolinate

- To a solution of Methyl 4,6-dichloropicolinate in an appropriate solvent (e.g., dioxane) in a sealed pressure vessel, add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium hydroxide).
- A palladium catalyst and a suitable ligand (e.g., $\text{Pd}_2(\text{dba})_3$ and Xantphos) may be required to facilitate the amination.
- Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours.

- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of **Methyl 4-amino-6-methoxypicolinate**

- Dissolve Methyl 4-amino-6-chloropicolinate in a dry, polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Add sodium methoxide to the solution. The reaction may need to be heated to drive it to completion.
- Monitor the reaction by TLC or LC-MS.
- Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- The final product can be purified by recrystallization or column chromatography.

Predicted Spectroscopic Profile

While experimental spectra for **Methyl 4-amino-6-methoxypicolinate** are not publicly available, its expected spectral characteristics can be inferred from the analysis of its structural components and data from similar compounds.

Table 2: Predicted Spectroscopic Data

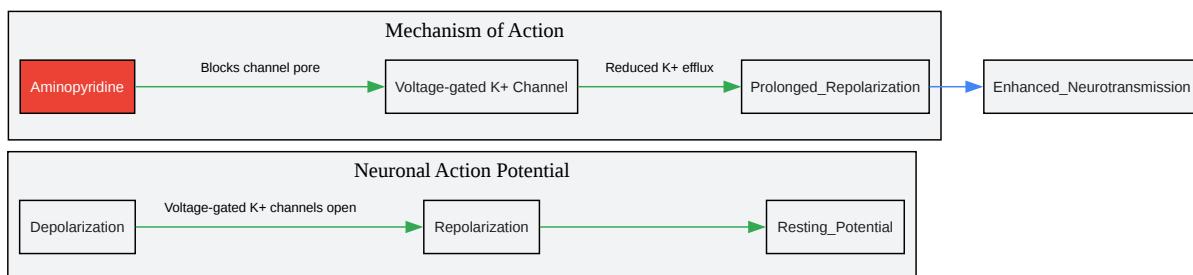
Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- A singlet for the methyl ester protons (~3.9 ppm).- A singlet for the methoxy group protons (~4.0 ppm).- Two singlets or doublets in the aromatic region for the pyridine ring protons.- A broad singlet for the amino group protons.
¹³ C NMR	<ul style="list-style-type: none">- A signal for the methyl ester carbon (~52 ppm).- A signal for the methoxy carbon (~55 ppm).- Signals in the aromatic region for the pyridine ring carbons, with carbons attached to nitrogen and oxygen appearing at lower field.- A signal for the carbonyl carbon of the ester (~165 ppm).
IR Spectroscopy	<ul style="list-style-type: none">- N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹).- C=O stretching vibration for the ester carbonyl (~1720 cm⁻¹).- C-O stretching vibrations for the ester and methoxy groups.- Aromatic C=C and C=N stretching vibrations.
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak corresponding to the molecular weight of the compound (182.18 g/mol).

Significance in Research and Drug Discovery

The structural motifs within **Methyl 4-amino-6-methoxypicolinate** suggest its potential utility as a building block in the synthesis of biologically active molecules. Both the aminopyridine and picolinate scaffolds are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.^[6]

The Aminopyridine Scaffold: A Gateway to Neurological Therapeutics

Aminopyridines are known to function as potassium channel blockers.[4][7][8] Specifically, 4-aminopyridine is the active ingredient in dalfampridine, a drug used to improve walking in patients with multiple sclerosis.[9] By blocking voltage-gated potassium channels in demyelinated axons, 4-aminopyridine can enhance action potential conduction.[8][9] The amino group in these compounds is crucial for their interaction with the potassium channel pore.[10]



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Caption: Simplified diagram of aminopyridine-mediated potassium channel blockade.

The Picolinate Moiety: A Versatile Synthetic Handle

Picolinic acid and its esters are important intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[11] The ester functionality of **Methyl 4-amino-6-methoxypicolinate** can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a key point for diversification in a drug discovery program. For instance, picolinate derivatives have been investigated as inhibitors of metallo- β -lactamases, enzymes that confer antibiotic resistance to bacteria.[12]

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for **Methyl 4-amino-6-methoxypicolinate** is not widely available, the handling precautions for related aminopyridine and pyridine compounds should be strictly followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[13]
- Handling: Avoid contact with skin and eyes.[14] Do not eat, drink, or smoke in areas where the compound is handled.[15] Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[14][15]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Methyl 4-amino-6-methoxypicolinate is a chemical entity with considerable potential in the field of medicinal chemistry. Although detailed experimental characterization is not yet prevalent in the public domain, its structural components—the aminopyridine and methoxypicolinate moieties—are well-represented in a multitude of biologically active compounds. This guide provides a foundational understanding of its likely properties, a plausible synthetic strategy, and its potential applications, thereby serving as a valuable resource for researchers embarking on the synthesis and utilization of this and related compounds in their drug discovery endeavors.

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